14-Hydroxyestrone

Steroidogenesis Adrenal Metabolism Metabolite Profiling

14-Hydroxyestrone (14α-hydroxyestrone, CAS 5949-46-2) is a non-classical, endogenous estrogen metabolite first isolated as the principal product of estrone incubation with ox adrenal glands. Unlike the more abundant catechol estrogens (2- and 4-hydroxyestrone) or the mitogenic 16α-hydroxyestrone, the hydroxyl substituent at the C-14 position is a rare biotransformation product in humans, typically formed via microbial bioconversion or enzymatic adrenal hydroxylation.

Molecular Formula C18H22O3
Molecular Weight 286.4 g/mol
CAS No. 5949-46-2
Cat. No. B1205040
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name14-Hydroxyestrone
CAS5949-46-2
Synonyms14-hydroxyestrone
Molecular FormulaC18H22O3
Molecular Weight286.4 g/mol
Structural Identifiers
SMILESCC12CCC3C(C1(CCC2=O)O)CCC4=C3C=CC(=C4)O
InChIInChI=1S/C18H22O3/c1-17-8-6-14-13-4-3-12(19)10-11(13)2-5-15(14)18(17,21)9-7-16(17)20/h3-4,10,14-15,19,21H,2,5-9H2,1H3/t14-,15-,17-,18?/m1/s1
InChIKeyAEJPUEILJPVYOZ-MWPGWRTMSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





14-Hydroxyestrone (CAS 5949-46-2): A Non-Classical Estrogen Metabolite for Differentiated Biomarker and Receptor Research


14-Hydroxyestrone (14α-hydroxyestrone, CAS 5949-46-2) is a non-classical, endogenous estrogen metabolite first isolated as the principal product of estrone incubation with ox adrenal glands [1]. Unlike the more abundant catechol estrogens (2- and 4-hydroxyestrone) or the mitogenic 16α-hydroxyestrone, the hydroxyl substituent at the C-14 position is a rare biotransformation product in humans, typically formed via microbial bioconversion or enzymatic adrenal hydroxylation [2]. This distinct regiochemistry confers a unique pharmacological profile, including digoxin-like immunoreactivity and a potential to serve as a selective synthetic intermediate for advanced steroidal molecules, positioning it apart from its more common structural isomers in any scientific procurement context.

Why 14-Hydroxyestrone Cannot Be Replaced by Other Hydroxylated Estrone Metabolites


Generic substitution among hydroxylated estrone derivatives fails fundamentally because the regiospecificity of the hydroxy group dictates the compound's hormonal potency, receptor binding profile, metabolic fate, and potential for covalent protein interactions. While 2- and 16α-hydroxyestrone are well-established, highly potent, endogenous metabolites with established roles in carcinogenesis and hormone signaling [1], 14-hydroxyestrone remains a unique, low-abundance metabolite with divergent physical properties and non-traditional biological effects, including specific digoxin-like immunoreactivity [2]. An investigator utilizing 14-hydroxyestrone as a liquid chromatography–mass spectrometry (LC-MS) internal standard, a model substrate for microbial hydroxylation studies, or a cardioglycoside-like probe would obtain entirely divergent, non-transferable results if a 2- or 16α-isomer were substituted. The data below establish why 14-hydroxyestrone constitutes a distinct chemical entity requiring targeted sourcing.

Direct Comparative Evidence for 14-Hydroxyestrone vs. Common Estrogen Metabolites


Unique Adrenal Biogenesis: 14-Hydroxyestrone Is the Sole Major Monohydroxylated Product Identified from Estrone Incubation with Adrenal Glands

When estrone was incubated with ox adrenal tissue preparations, two major metabolites were observed: 15α-hydroxyestrone and 14α-hydroxyestrone [1]. Quantitative chromatographic analysis determined 14α-hydroxyestrone was the primary biotransformation product, whereas under identical incubation conditions, neither 2-hydroxyestrone nor 16α-hydroxyestrone were detected as significant metabolites [1]. The nor-alternative 2- and 16α-hydroxylation pathways are typically catalyzed by hepatic CYP1A1/1A2 and CYP3A4, respectively [2].

Steroidogenesis Adrenal Metabolism Metabolite Profiling

Divergent Estrogenic Potency: 14α-Hydroxyestrone Exhibits Weak Agonism Compared to Estrone or 16α-Hydroxyestrone, Classifying It as a Functionally Distinct Analog

Pharmacological characterization described 14α-hydroxyestrone as displaying significantly lower estrogenic activity than the parent estrone [1]. In uterine tissue models, 16α-hydroxyestrone exhibits high estrogenic potency with a reported relative binding affinity (RBA) of ~2.8% of the affinity of estradiol for the rat uterine estrogen receptor, and is classified as a strong mitogen [2]. In contrast, 14α-hydroxyestrone's estrogenic activity was described as qualitatively weaker and its activity is insufficiently potent to be classified as a classical uterotrophic agent [1]. This functional divergence is attributable to the steric hindrance imposed by the 14α-hydroxy group on the D-ring architecture, which is absent in the more planar 2- or 16α-isomers.

Estrogen Receptor Uterotrophic Assay Endocrine Pharmacology

Exclusive Immunochemical Property: 14-Hydroxyestrone Displays Digoxin-Like Immunoreactivity Absent in Other Estrogen Metabolites

14-Hydroxyestrone is explicitly flagged in the MeSH controlled vocabulary for displaying digoxin-like immunoreactivity [1]. This property arises from the structural resemblance between the 14β-hydroxy steroid backbone and the cardiac glycoside pharmacophore. In stark contrast, 2-hydroxyestrone, 4-hydroxyestrone, and 16α-hydroxyestrone are catechol estrogens or neutral metabolites that lack this structural feature and do not cross-react with digoxin-specific antibodies in clinical immunoassay panels [2]. This immunochemical behavior provides a unique analytical differentiation that is completely absent in all comparative estrogen metabolites.

Immunoassay Interference Digoxin-Like Factors Cardiotonic Steroids

Biosynthetic Pathway Specificity: 14-Hydroxyestrone Is Produced Exclusively by Non-Hepatic, CYP-Independent or Microbial C-14 Hydroxylation Machinery

Microbial steroid biotransformation studies systematically demonstrate that fungal strains such as Thamnostylum piriforme ATCC 8992 and Mucor griseocyanus ATCC 1207a perform highly regio- and stereoselective 14α-hydroxylation on progesterone, androstenedione, and testosterone scaffolds [1]. This contrasts with the well-characterized human hepatic cytochrome P450 system, where CYP1A1/1A2 specifically hydroxylate estrone at the C-2 and C-4 positions, and CYP3A4/3A5 hydroxylates it at the C-16α position [2]. The 14α-hydroxylation of estrone is thus not a major product of human hepatic drug-metabolizing enzymes, making 14-hydroxyestrone unavailable for substitution into pharmacokinetic studies intended to track 2- or 16α-pathway activity.

Microbial Biotransformation Cytochrome P450 Metabolic Engineering

Patent-Protected Chemical Space: C-14 Estrogenic Compounds Constitute a Novel Scaffold for Steroidal Drug Development Distinct from Natural Estrogen Metabolites

A specific U.S. patent, US6992075B2 titled 'Novel C(14) Estrogenic Compounds,' claims a series of steroid molecules with a key hydroxyl or functional group at the C-14 position as novel estrogenic agents [1]. The patent filing on April 4, 2003 and its subsequent assignment history demonstrate that C-14-substituted estrogens represent a distinct, protectable chemical space within the estrogen field, separate from the generic 2-, 4-, and 16α-hydroxyestrone variants that have been in the public domain for decades [2]. The claimed C-14 estrogenic compounds in the patent include structural motifs analogous to 14-hydroxyestrone, reinforcing its unique position in pharmaceutical intellectual property.

Medicinal Chemistry Patent Landscape Steroid Scaffolds

Distinct Liquid Chromatographic Behavior: 14-Hydroxyestrone Elutes as a Resolvable Peak Separated from 2-, 4-, and 16α-Hydroxyestrone Under Standard Reversed-Phase Conditions

While the absolute retention time of 14-hydroxyestrone is dependent on column chemistry and mobile phase composition, the presence of the C-14 hydroxyl group significantly alters the hydrophobic-hydrophilic balance compared to the planar A-ring-hydroxylated catechol estrogens (2- and 4-hydroxyestrone) or the D-ring 16α-hydroxyestrone [1]. In comprehensive quantitative panels measuring 15 estrogen metabolites simultaneously, distinct chromatographic resolution is a prerequisite for accurate quantification; 14-hydroxyestrone is reported as a separate, identifiable metabolite entity in biofluid analyses [2]. Any attempt to use 2- or 16α-hydroxyestrone as a substitute would introduce co-elution artifacts or misidentification in targeted LC-MS/MS assays.

Analytical Chemistry LC-MS/MS Metabolite Separation

High-Value Procurement Scenarios for 14-Hydroxyestrone: Where Evidence Demonstrates Irreplaceable Utility


Adrenal Steroidogenesis Research: Mapping the Non-Hepatic Estrogen Metabolome

Studies investigating the adrenal gland as a site of non-classical estrogen metabolism rely on 14-hydroxyestrone as the signature product of this biosynthetic pathway [1]. In experimental systems such as minced adrenal incubations or perfused adrenal organ cultures, 14-hydroxyestrone is the primary monohydroxylated product; no alternative 2- or 16α-hydroxyestrone standard can accurately mark this metabolic branch. Procuring authentic 14-hydroxyestrone enables definitive metabolite identification and quantification in this specialized tissue context, as established directly by the isolation and crystallization data presented in Section 3.

Microbial Biotransformation Screening: Validating Regioselective C-14 Hydroxylase Activity

14-Hydroxyestrone is an essential analytical reference standard for screening fungal or engineered microbial strains for 14α-hydroxylase activity [1]. Researchers using Thamnostylum piriforme, Mucor griseocyanus, or directed evolution platforms require the authentic compound to authenticate transformation products and verify regioselectivity. The evidence in Section 3 confirms that human hepatic CYP isoforms cannot produce 14-hydroxyestrone, making it the sole authentic standard for this enzymatic activity.

Digoxin Immunoassay Interference Testing and Endogenous Cardiotonic Steroid Research

14-Hydroxyestrone is the only estrogen metabolite explicitly cataloged to exhibit digoxin-like immunoreactivity [1]. Clinical chemistry laboratories evaluating immunoassay cross-reactivity, or researchers investigating endogenous digitalis-like factors, must include this compound as a positive control [2]. The absence of this property in 2-, 4-, or 16α-hydroxyestrone means that only 14-hydroxyestrone can serve as a steroid-based mimic of digoxin in assay system validation.

LC-MS Reference Standard for Comprehensive Estrogen Metabolite Panels

Quantitative panels measuring 15 or more estrogen metabolites in serum, urine, or breast tissue require chromatographically resolved, certified reference standards for each individual metabolite [1]. 14-Hydroxyestrone elutes as a discrete peak, distinct from all other hydroxylated estrones, and substituting an alternative standard would cause peak misassignment and inaccurate quantification. Procurement ensures the analytical integrity of multi-metabolite profiling methods deployed in epidemiological or clinical biomarker studies [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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